

A Comparative Guide to LY303511 and LY294002 as PI3K Pathway Tools

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Compound of Interest

Compound Name: LY 303511

Cat. No.: B1662886

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For researchers investigating the intricacies of the Phosphoinositide 3-kinase (PI3K) signaling pathway, the choice of chemical probes is paramount to the generation of reliable and interpretable data. Among the most well-established tools are LY294002, a potent inhibitor of PI3K, and its close structural analog, LY303511. This guide provides an objective comparison of these two compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.

Overview

LY294002 is a pioneering, cell-permeable inhibitor of PI3K that has been instrumental in elucidating the role of this pathway in a myriad of cellular processes, including cell growth, proliferation, survival, and metabolism.^[1] It acts as a reversible, ATP-competitive inhibitor of Class I PI3Ks. However, its utility is tempered by a broad inhibitory profile, affecting not only PI3K isoforms but also other kinases and unrelated proteins, making it a non-selective research tool.^{[1][2]}

In contrast, LY303511 is often employed as a negative control for the PI3K-inhibitory activity of LY294002. A subtle structural modification—the substitution of the morpholine oxygen with a nitrogen atom—dramatically curtails its ability to inhibit PI3K.^[3] It is crucial to note, however, that LY303511 is not biologically inert and exhibits its own spectrum of off-target effects, which must be taken into account during experimental design and data interpretation.

Data Presentation: A Quantitative Comparison

The following table summarizes the inhibitory activity of LY294002 and LY303511 against various kinases. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency.

Target	LY294002 IC50 (μM)	LY303511 IC50 (μM)	Key Insights
PI3K Isoforms			
p110α	0.5[1]	>100[3]	LY294002 is a potent inhibitor of p110α, while LY303511 shows negligible activity, validating its use as a negative control for PI3K inhibition.
p110β	0.97[1]	>100[3]	Similar to p110α, LY294002 effectively inhibits p110β, whereas LY303511 is inactive.
p110δ	0.57[1]	>100[3]	LY294002 demonstrates potent inhibition of p110δ, with LY303511 remaining inactive against this isoform.
p110γ	1.4[2]	Not Reported	LY294002 also inhibits the Class IB isoform p110γ. Data for LY303511 against this isoform is not widely available, but it is presumed to be inactive based on its structural properties.
Off-Target Kinases			
mTOR	Inhibits[1]	Inhibits[3]	Both compounds inhibit mTOR, a PI3K-related kinase. This is

a critical consideration when attributing cellular effects solely to PI3K inhibition by LY294002.

DNA-PK

1.4[1]

Not Reported

LY294002 is a known inhibitor of DNA-dependent protein kinase. The effect of LY303511 on DNA-PK is not well-documented.

Casein Kinase 2
(CK2)

0.098[1]

Inhibits[3]

Both compounds exhibit inhibitory activity against the unrelated serine/threonine kinase CK2, highlighting the potential for PI3K-independent effects.

BET Bromodomains

Inhibits[2]

Inhibits[3]

Both LY294002 and LY303511 have been shown to inhibit the BET bromodomain proteins BRD2, BRD3, and BRD4, which are involved in transcriptional regulation. This represents a significant PI3K-independent activity.

Voltage-gated K⁺
channels

Not Reported

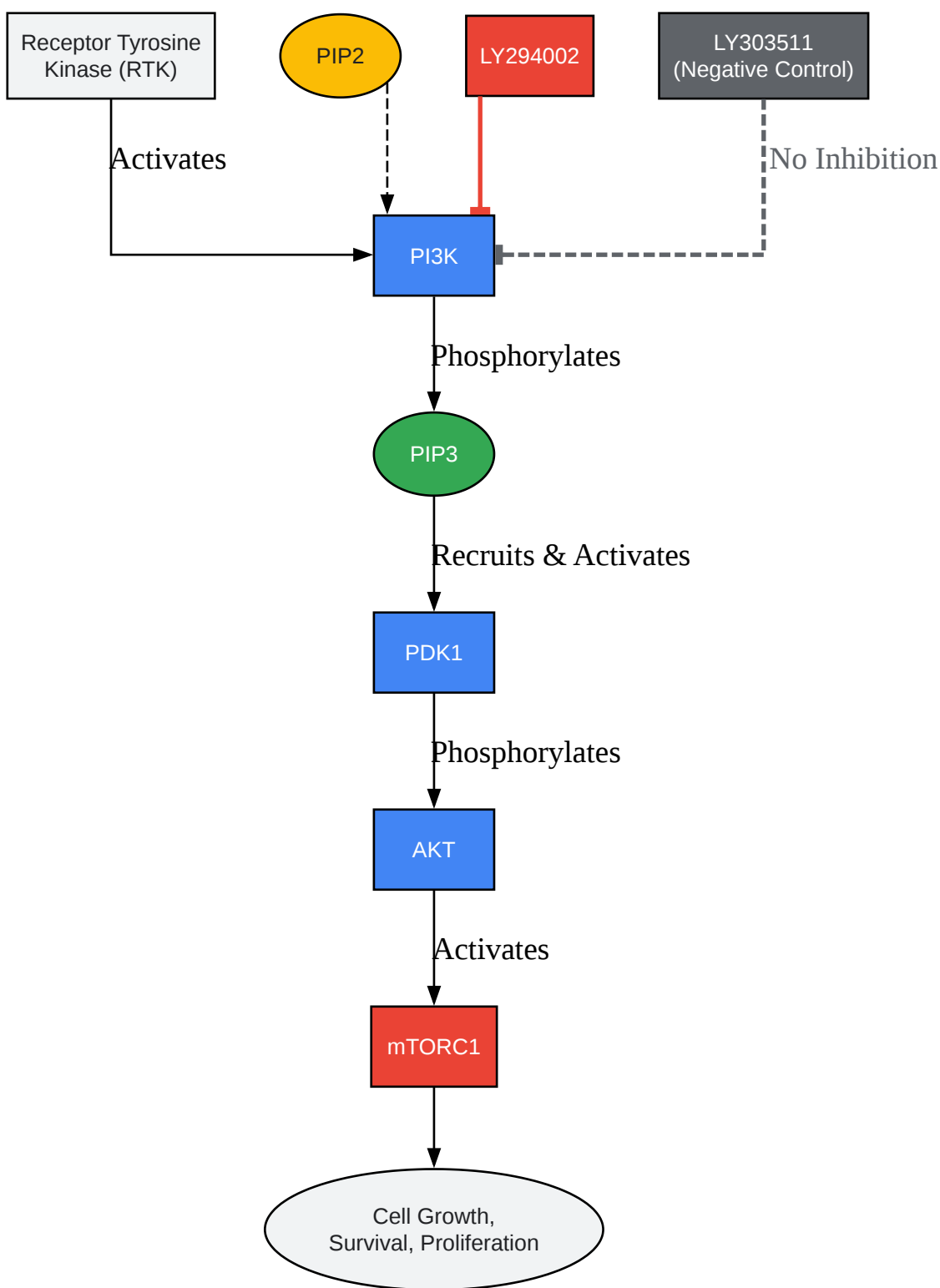
64.6

LY303511 has been shown to block

voltage-gated
potassium channels.

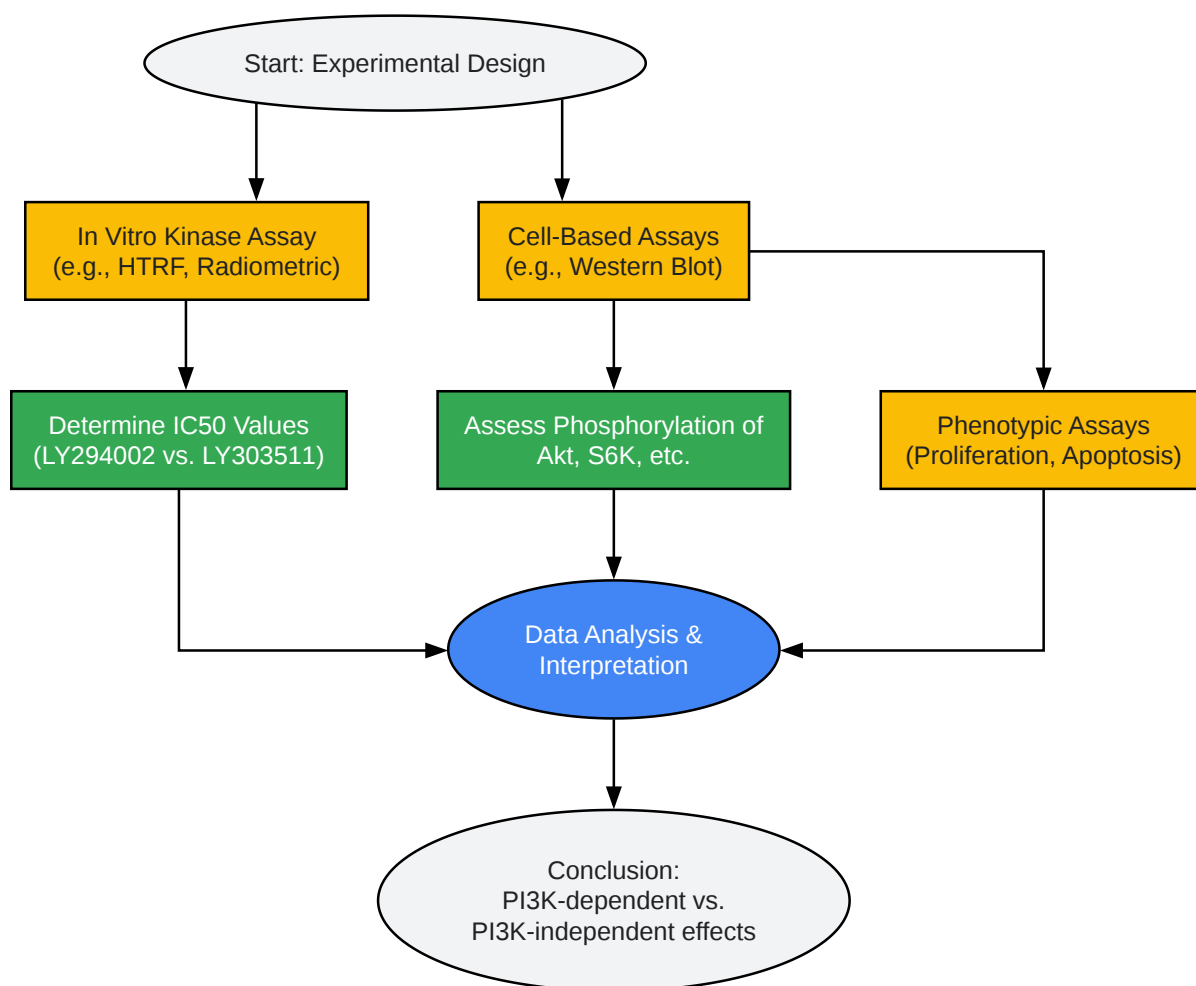
Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the molecular context and experimental design, the following diagrams illustrate the PI3K signaling pathway and a typical workflow for comparing these inhibitors.



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PI3K Signaling Pathway and Inhibition Points.



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